Asundexian

Vue d'ensemble

Description

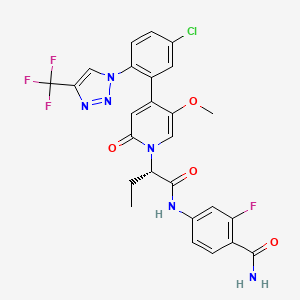

L’asundexian est un nouvel inhibiteur oral du facteur de coagulation XIa (FXIa). Développé par Bayer, il est en cours d'investigation pour son potentiel à prévenir les événements thromboemboliques, tels que les accidents vasculaires cérébraux et les infarctus du myocarde, sans augmenter significativement le risque de saignement . La structure chimique du composé se caractérise par sa capacité à se lier directement et de manière réversible au site actif du FXIa, inhibant ainsi son activité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'asundexian implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de procédés à flux continu et de mesures de contrôle qualité strictes pour maintenir la cohérence et l'efficacité. La capacité de mise à l'échelle du processus de synthèse est cruciale pour répondre aux demandes des essais cliniques et de l'approvisionnement potentiel du marché .

Analyse Des Réactions Chimiques

Types de réactions

L'asundexian subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement ses propriétés pharmacocinétiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité ou l'activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'this compound comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Y compris les halogénures et les nucléophiles dans des conditions contrôlées de pH et de température.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui sont ensuite traités pour obtenir l'ingrédient pharmaceutique actif (API) final. Chaque étape est soigneusement surveillée pour s'assurer que les transformations chimiques souhaitées se produisent avec un minimum de sous-produits .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude de l'inhibition du FXIa et le développement d'anticoagulants.

Biologie : La recherche se concentre sur son interaction avec les cibles biologiques, telles que les protéines impliquées dans la cascade de coagulation.

Médecine : Des essais cliniques évaluent son efficacité et son innocuité dans la prévention des événements thromboemboliques chez les patients atteints de fibrillation auriculaire et d'accident vasculaire cérébral ischémique non cardioembolique

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement le FXIa, une enzyme clé de la voie intrinsèque de la cascade de coagulation. En se liant au site actif du FXIa, l'this compound empêche la conversion du facteur XI en sa forme active, réduisant ainsi la formation de thrombine et la formation de caillots qui en découle. Cette inhibition sélective permet une prévention efficace de la thrombose pathologique tout en minimisant le risque de saignement .

Applications De Recherche Scientifique

Pharmacological Profile

Asundexian is characterized as a small molecule inhibitor with high potency against human FXIa. Its mechanism of action allows for effective antithrombotic effects without significantly increasing bleeding risks. The following table summarizes key pharmacological properties:

OCEANIC-AF Trial

The OCEANIC-AF trial was pivotal in assessing this compound's efficacy compared to apixaban in patients with atrial fibrillation (AF). The trial aimed to establish whether this compound could prevent thromboembolic events while exhibiting a superior safety profile regarding bleeding.

- Primary Efficacy Endpoint : Stroke or systemic embolism

- Primary Safety Endpoint : Major bleeding events as defined by ISTH

- Findings : this compound was found to be inferior to apixaban in preventing stroke (1.3% vs. 0.4%) but demonstrated fewer major bleeding events (0.2% vs. 0.7%) .

Phase II Studies

Phase II trials have indicated that this compound may offer improved safety compared to traditional anticoagulants like apixaban:

- Patient Cohorts : Included individuals with AF, recent acute myocardial infarction, or stroke.

- Bleeding Outcomes : this compound showed lower rates of major bleeding compared to apixaban across multiple studies, indicating a favorable safety profile .

Case Study 1: Atrial Fibrillation Management

A cohort study involving patients with AF treated with this compound demonstrated a significant reduction in major bleeding incidents compared to those receiving standard anticoagulation therapy. The study highlighted the importance of monitoring patient outcomes related to both efficacy and safety.

Case Study 2: Post-Stroke Prevention

In patients who experienced non-cardioembolic ischemic strokes, this compound was evaluated for its effectiveness in preventing subsequent strokes when administered alongside standard care. Preliminary results suggested promising outcomes regarding stroke prevention without an increase in bleeding risks.

Upcoming Trials

Mécanisme D'action

Asundexian exerts its effects by selectively inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By binding to the active site of FXIa, this compound prevents the conversion of factor XI to its active form, thereby reducing the formation of thrombin and subsequent clot formation. This selective inhibition allows for effective prevention of pathological thrombosis while minimizing the risk of bleeding .

Comparaison Avec Des Composés Similaires

Composés similaires

Apixaban : Un autre anticoagulant qui inhibe le facteur Xa, mais qui a un mécanisme et un profil de risque différents.

Rivaroxaban : Semblable à l'apixaban, il cible le facteur Xa et est utilisé pour prévenir et traiter les troubles thromboemboliques.

Dabigatran : Un inhibiteur direct de la thrombine, offrant un mécanisme anticoagulant alternatif.

Unicité de l'asundexian

L'unicité de l'this compound réside dans son inhibition sélective du FXIa, qui est distincte des mécanismes des autres anticoagulants tels que l'apixaban et le rivaroxaban qui ciblent le facteur Xa, ou le dabigatran qui inhibe la thrombine. Cette sélectivité offre potentiellement un meilleur profil de sécurité en réduisant le risque de saignement tout en prévenant efficacement les événements thromboemboliques .

Activité Biologique

Asundexian (BAY 2433334) is a novel oral small molecule inhibitor targeting activated coagulation factor XI (FXIa), which plays a critical role in the coagulation cascade. The biological activity of this compound has garnered significant attention due to its potential applications in preventing thrombosis while minimizing bleeding risks. This article reviews the pharmacological profile, efficacy, safety, and ongoing clinical studies related to this compound.

This compound selectively inhibits FXIa, which is involved in the development and propagation of thrombosis but has a minor role in hemostasis. By inhibiting FXIa, this compound reduces thrombin generation and subsequent clot formation, making it an attractive target for antithrombotic therapy.

Pharmacological Profile

In vitro Studies:

- This compound demonstrated a potent inhibitory effect on human FXIa with an IC50 value of approximately 1.0 nM in buffer systems. It exhibited high selectivity, not significantly affecting other serine proteases involved in hemostasis at concentrations over 1000-fold higher than those required for FXIa inhibition .

In vivo Studies:

- In various animal models, this compound showed a dose-dependent reduction in thrombus weight in both arterial and venous thrombosis models without increasing bleeding times .

Summary of Key Trials

| Study Name | Population | Efficacy Outcomes | Safety Outcomes |

|---|---|---|---|

| OCEANIC-AF | Patients with Atrial Fibrillation | Higher rate of stroke/systemic embolism (1.3% vs. 0.4% with apixaban) | Fewer major bleeding events (0.2% vs. 0.7% with apixaban) |

| PACIFIC-Stroke | Patients post-stroke | Reduced recurrent stroke/transient ischemic attacks | Similar bleeding rates compared to placebo |

| Phase 2 MI Trial | Post-acute myocardial infarction patients | Significant inhibition of FXIa (>90% with 50 mg) | Comparable bleeding rates to placebo |

The OCEANIC-AF trial , which compared this compound to apixaban in patients with atrial fibrillation, was terminated early due to an increased incidence of stroke or systemic embolism associated with this compound treatment (hazard ratio 3.79) . However, it was noted that this compound was linked to fewer major bleeding events compared to apixaban.

The PACIFIC-Stroke trial focused on patients who had experienced acute non-cardioembolic ischemic strokes and showed promising results regarding the prevention of recurrent strokes without significant increases in bleeding risk .

Case Studies and Observations

In a pooled analysis from phase II trials involving over 3,400 patients, this compound was associated with fewer major bleeding events compared to apixaban. The most common sites of bleeding included gastrointestinal and respiratory systems, but there was no significant correlation between drug exposure and increased bleeding risk .

Propriétés

IUPAC Name |

4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWIPYBIIRTJMM-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClF4N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064121-65-7 | |

| Record name | Asundexian [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASUNDEXIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.